molecular formula C20H20FNO4S3 B2626164 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896344-09-5

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No.: B2626164
CAS No.: 896344-09-5
M. Wt: 453.56
InChI Key: DUAHPUCGLUTFOM-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with a fluorine atom, a methyl group, and a thiophene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the fluorine and methyl groups. The thiophene ring is then attached through a tosylation reaction, which involves the use of tosyl chloride and a base such as pyridine. The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are crucial to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition disrupts bacterial growth and replication. The compound’s unique structure allows it to interact with various enzymes and receptors, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
  • 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide stands out due to its specific substitution pattern and the presence of the tosyl group. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S3/c1-14-5-7-16(8-6-14)28(23,24)20(19-4-3-11-27-19)13-22-29(25,26)17-9-10-18(21)15(2)12-17/h3-12,20,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAHPUCGLUTFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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